(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide
Description
The compound (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide is a structurally complex molecule featuring multiple pharmacologically relevant motifs. Its core structure includes a pyrrolidine-2-carboxamide backbone linked to a 4-fluorobenzo[d]thiazol-2(3H)-ylidene group substituted with a 2-ethoxyethyl chain. The (E)-configuration ensures spatial orientation of the sulfonyl group derived from 5-chlorothiophene, which may influence binding affinity and metabolic stability. This compound’s design suggests applications in kinase inhibition or protease modulation, though specific biological targets remain unconfirmed in available literature.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O4S3/c1-2-29-12-11-24-18-13(22)5-3-7-15(18)30-20(24)23-19(26)14-6-4-10-25(14)32(27,28)17-9-8-16(21)31-17/h3,5,7-9,14H,2,4,6,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCSXBXYDRCVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(2,4-dichlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The structure of the compound includes:
- A triazole ring
- A thiazole moiety
- A furan group
- A piperazine ring substituted with dichlorophenyl and fluorophenyl groups
This diverse structural composition suggests multiple interaction sites for biological targets.
Pharmacological Properties
Preliminary studies indicate that this compound may exhibit a range of biological activities:
Anticancer Activity
Research has shown that compounds with similar structural features can inhibit various cancer cell lines. For instance:
- IC50 Values : Compounds related to this structure have demonstrated IC50 values ranging from 18 μM to 29 μM against human breast cancer cells. These values indicate moderate to significant efficacy in inhibiting cell viability .
The compound's activity may be attributed to its ability to:
- Inhibit PARP1 (Poly (ADP-ribose) polymerase 1), an enzyme involved in DNA repair. Studies have shown that related compounds significantly inhibit PARP1 activity, leading to increased apoptosis in cancer cells .
- Induce caspase activation , which is a critical pathway in programmed cell death. Enhanced caspase 3/7 activity was observed in treated cell lines .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of the compound against breast cancer cells (MCF-7). The results indicated:
| Compound | IC50 (μM) | Effect on PARP1 Activity |
|---|---|---|
| 5e | 18 | 82.1% inhibition |
| Olaparib | 57.3 | 87.2% inhibition |
The compound exhibited comparable effects to Olaparib, a known PARP inhibitor, suggesting its potential as an anticancer agent .
Study 2: Structural Activity Relationship (SAR)
A structural activity relationship analysis revealed that modifications in the piperazine and aromatic rings significantly influenced biological activity. Compounds with electron-withdrawing groups on the phenyl rings showed enhanced potency against cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Comparative analysis with structurally analogous compounds reveals key similarities and divergences:
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Similarities: Both compounds share a pyrrolidine-carboxamide core and fluorinated aromatic systems, which are critical for hydrogen bonding and π-π interactions in target binding. Differences: The thiadiazole ring in the analog contrasts with the benzothiazole system in the target compound.
The target compound’s sulfonyl and ethoxyethyl groups may similarly modulate electron-withdrawing effects, though its benzothiazole system likely confers distinct redox properties .
Data Table: Structural and Functional Comparison
| Parameter | Target Compound | 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
|---|---|---|
| Core Structure | Pyrrolidine-2-carboxamide | Pyrrolidine-3-carboxamide |
| Aromatic System | 4-fluorobenzo[d]thiazole | 4-fluorophenyl |
| Heterocyclic Substituent | 5-chlorothiophen-2-yl sulfonyl | 5-isopropyl-1,3,4-thiadiazole |
| Alkyl Chain | 2-ethoxyethyl on benzothiazole | None |
| Electron-Withdrawing Groups | Fluorine, sulfonyl | Fluorine, carbonyl |
| Potential Bioactivity | Kinase/protease inhibition (inferred from sulfonamides and fluorinated thiazoles) | Antimicrobial/antiviral (common for thiadiazoles) |
Research Findings and Implications
Structural Optimization : The target compound’s benzothiazole and sulfonyl groups may enhance target selectivity over thiadiazole-containing analogs, as seen in kinase inhibitors like imatinib.
Solubility Challenges : The ethoxyethyl chain could improve solubility relative to purely aromatic systems, but the chlorothiophene sulfonyl group may counteract this via hydrophobicity.
Electrochemical Profile : Fulleropyrrolidine studies () suggest that pyrrolidine modifications significantly alter redox behavior. The target compound’s electron-deficient sulfonyl group may reduce electron-accepting capacity compared to N-methylfulleropyrrolidine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
